
(4-(甲磺酰)哌嗪-1-基)(2-((四氢噻吩-3-基)氧基)吡啶-4-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4-(Methylsulfonyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone is a chemical compound with potential therapeutic applications . It is related to a series of compounds that have been studied for their potential in treating various diseases .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The synthetic sequence often begins by reacting a suitable starting material with a substituted benzyl derivative to afford S-benzylated products . Further reactions are carried out to obtain the final product .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by various analytical techniques such as 1H NMR, 13C NMR, and LC/MS . These techniques provide detailed information about the atomic connectivity and the arrangement of atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these types of compounds often involve several steps, including the formation of S-benzylated products and subsequent reactions . The exact reactions would depend on the specific substituents present in the starting materials .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. While specific properties of this compound are not provided in the retrieved papers, similar compounds have been analyzed using various techniques to determine their properties .科学研究应用
Cancer Therapeutics
This compound has shown potential in the development of cancer therapeutics. Research indicates that derivatives of this compound can target Poly (ADP-Ribose) Polymerase (PARP) in human breast cancer cells . PARP inhibitors are a class of pharmacological inhibitors that have a substantial impact on treating cancers with BRCA mutations. The compound’s ability to inhibit PARP1 and enhance cleavage of PARP1 suggests its utility in cancer treatment strategies.
Antiviral Agents
Indole derivatives, which share structural similarities with our compound of interest, have been reported to possess antiviral activities . This suggests that structurally related compounds could be synthesized and screened for antiviral properties, potentially leading to new treatments for viral infections.
Antimicrobial Activity
Compounds with a piperazinyl moiety have been evaluated for their antimicrobial properties . The design and synthesis of new analogs incorporating the (4-(Methylsulfonyl)piperazin-1-yl) structure could lead to novel antimicrobial agents with improved efficacy against resistant bacterial strains.
Bioactive Heterocyclic Compounds
The compound belongs to the class of bioactive heterocyclic compounds, which are significant in medicinal chemistry. These compounds often serve as the core structure for drugs with diverse biological activities, including anticancer, antiviral, and antimicrobial effects .
Pharmacokinetic Profile Enhancement
Modifications to the compound’s structure, such as adding multi-ring substituents, could substantially alter its physicochemical properties. This can improve its pharmacokinetic profile, potentially making it more effective as a drug by altering bacterial cell penetrability and affecting permeability-based antibiotic resistance .
Environmental Science Applications
While specific environmental applications of this compound were not directly found, related compounds with methylsulfonyl and piperazinyl groups have been used in various environmental science contexts. For example, they can be involved in the synthesis of compounds with potential environmental benefits or used as intermediates in the development of environmentally friendly materials .
作用机制
Target of Action
The primary targets of this compound are currently unknown. The compound is structurally similar to other molecules that have been studied for their anti-tubercular activity , suggesting potential targets within the Mycobacterium tuberculosis bacterium.
Mode of Action
Given its structural similarity to other anti-tubercular agents , it may interact with its targets in a similar manner, potentially inhibiting essential biochemical processes within the bacterium
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Based on its potential anti-tubercular activity , it may interfere with pathways essential for the survival and replication of Mycobacterium tuberculosis
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. If it does exhibit anti-tubercular activity , it may lead to the death of Mycobacterium tuberculosis cells, potentially through the inhibition of essential biochemical processes
未来方向
The development of new therapeutic agents is a dynamic field of research. Compounds like (4-(Methylsulfonyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone and similar molecules continue to be studied for their potential therapeutic applications . Future research may focus on optimizing the synthesis of these compounds, studying their mechanism of action in more detail, and evaluating their safety and efficacy in preclinical and clinical studies .
属性
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-[2-(thiolan-3-yloxy)pyridin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S2/c1-24(20,21)18-7-5-17(6-8-18)15(19)12-2-4-16-14(10-12)22-13-3-9-23-11-13/h2,4,10,13H,3,5-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEYTGYCJVGPEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=NC=C2)OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Methylsulfonyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2,4-dimethoxyphenyl)methyl]-6-methoxyquinoline-4-carboxamide](/img/structure/B2779621.png)
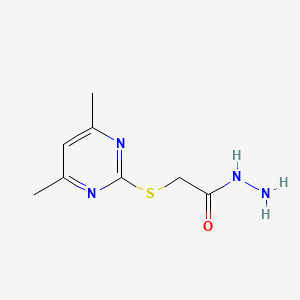
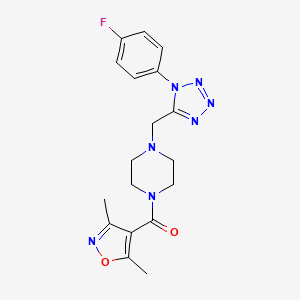
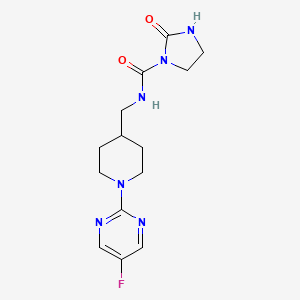
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2779628.png)
![Methyl 2-amino-2-[3-(3-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2779629.png)
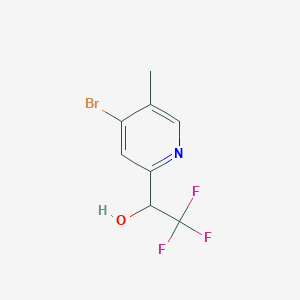
![2,4-Dimethyl-furo[3,2-c]quinoline-8-carboxylic acid](/img/structure/B2779631.png)
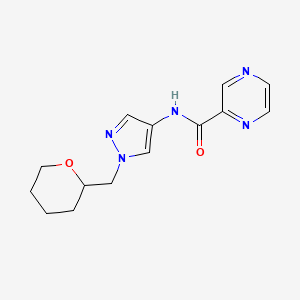
![[2-(2-Bromophenoxy)ethyl]dimethylamine hydrochloride](/img/structure/B2779634.png)
![2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinecarboxylic acid](/img/structure/B2779635.png)
![(2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B2779638.png)
![5,7-Dibromo-2-(phenyl{[(2-thienylcarbonyl)oxy]imino}methyl)-1-benzofuran](/img/structure/B2779641.png)